molecular formula C16H20N2O4 B8659795 Ethyl 5-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate

Ethyl 5-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate

Cat. No. B8659795
M. Wt: 304.34 g/mol
InChI Key: VEDYXWUYTPHMSF-UHFFFAOYSA-N
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Patent
US05843937

Procedure details

A solution of compound 30 (2.61 g, 8.6 mmol) in methanol (200 mL) was treated with 3N sodium hydroxide solution (50 mL) , and the reaction mixture was stirred for 18 h at room temperature. Solvent was removed. Water (100 mL) was added. The solution was neutralized with 20% hydrochloric acid and the precipitate was filtered to give compound 31 (2.03 g, 86%) as a yellow solid. m.p.192°-193° C. 1H NMR (DMSO-d6, ppm) 12.83 (brs, 1 H, COOH), 11.69 (s, 1 H, NH), 9.13 (s, 1 H, CONH), 7.79-7.04 (m, 4 H, Ar--H), 1.48 (s, 9 H, C(CH3)3). Anal. (C14H16N2O4 0.5H2 O), C, H, N.
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][C:13]([C:18]([O:20]CC)=[O:19])=[CH:12]2)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>CO>[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][C:13]([C:18]([OH:20])=[O:19])=[CH:12]2)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
2.61 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=C2C=C(NC2=CC1)C(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed
ADDITION
Type
ADDITION
Details
Water (100 mL) was added
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1C=C2C=C(NC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.